

# Preclinical Profile of 155H1: A Covalent Stapled Peptide Inhibitor of Mcl-1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | 155H1     |           |  |  |  |
| Cat. No.:            | B15586435 | Get Quote |  |  |  |

A Technical Whitepaper for Drug Development Professionals

#### Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a hallmark of numerous human cancers and is frequently associated with therapeutic resistance and poor prognosis. Consequently, Mcl-1 has emerged as a high-priority target for the development of novel anti-cancer therapeutics. This document provides a comprehensive technical overview of the preclinical data available for **155H1**, a novel histidine-covalent stapled alpha-helical peptide designed to specifically inhibit Mcl-1.

## Core Concepts: Mcl-1 Inhibition by 155H1

**155H1** is a synthetic, cell-penetrating peptide that is "stapled" with a hydrocarbon linker to constrain it in an alpha-helical conformation. This pre-organization enhances its binding affinity for the BH3-binding groove of Mcl-1, mimicking the action of pro-apoptotic BH3-only proteins like Bim and Puma. Uniquely, **155H1** is designed to form a covalent bond with a histidine residue (His252) in the Mcl-1 binding pocket, leading to irreversible inhibition.

#### **Mcl-1 Signaling Pathway in Apoptosis**

Mcl-1 sequesters pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Inhibition of Mcl-1



by agents like **155H1** releases BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.





Click to download full resolution via product page

Figure 1: Mcl-1 Signaling Pathway in Apoptosis.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **155H1** and other representative Mcl-1 inhibitors.

Table 1: In Vitro Binding Affinity and Cellular Potency of Mcl-1 Inhibitors

| Compound       | Target | Assay Type    | IC50/Ki (nM)                       | Cell Line             | Cellular<br>Potency<br>(GI50/EC50,<br>nM) |
|----------------|--------|---------------|------------------------------------|-----------------------|-------------------------------------------|
| 155H1          | hMcl-1 | Not Specified | Potent (exact value not specified) | A549<br>(NSCLC)       | Sensitizes to etoposide                   |
| S63845         | McI-1  | Not Specified | < 1.2 (Ki),<br>0.19 (Kd)           | H929<br>(Myeloma)     | ~10                                       |
| AZD5991        | Mcl-1  | Not Specified | < 0.0031<br>(IC50)                 | MOLM-13<br>(AML)      | ~20                                       |
| Compound<br>26 | Mcl-1  | TR-FRET       | Subnanomola<br>r                   | NCI-H929<br>(Myeloma) | 90 (A427,<br>NSCLC)                       |

Table 2: In Vivo Efficacy of Representative Mcl-1 Inhibitors in Xenograft Models

No in vivo data has been published for **155H1**. The following data for other Mcl-1 inhibitors in relevant cancer models is provided for context.



| Compound    | Cancer Model                            | Dosing<br>Schedule         | Tumor Growth<br>Inhibition (TGI) | Notes                                                           |
|-------------|-----------------------------------------|----------------------------|----------------------------------|-----------------------------------------------------------------|
| S63845      | Multiple<br>Myeloma (H929<br>xenograft) | 25 mg/kg, i.v.,<br>weekly  | Significant tumor regression     | Well-tolerated at effective doses. [1]                          |
| AZD5991     | AML (MOLM-13 xenograft)                 | Single dose                | Complete tumor regression        | Potent anti-tumor activity.[2]                                  |
| Compound 26 | NSCLC (A427<br>xenograft)               | 40 mg/kg, every<br>14 days | 57% TGI                          | Also showed enhanced response in combination with docetaxel.[3] |

# Experimental Protocols Synthesis and Purification of Stapled Peptides (General Protocol)

The synthesis of stapled peptides like **155H1** generally follows a multi-step process involving solid-phase peptide synthesis (SPPS) and an on-resin ring-closing metathesis reaction.

- 1. Solid-Phase Peptide Synthesis (SPPS):
- Resin: A suitable solid support, such as Rink Amide resin, is used.
- Amino Acid Coupling: Fmoc-protected amino acids, including the non-natural olefin-bearing amino acids for the staple, are sequentially coupled to the growing peptide chain. Standard coupling reagents like HATU or HCTU are used.
- Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF between each coupling step.
- N-terminal Modification: The N-terminus can be acetylated or left as a free amine.
- 2. On-Resin Olefin Metathesis:

#### Foundational & Exploratory





- Catalyst: A ruthenium-based catalyst, such as Grubbs' first-generation catalyst, is used to catalyze the ring-closing metathesis reaction between the two olefinic side chains of the incorporated non-natural amino acids.
- Solvent: The reaction is typically carried out in an inert solvent like 1,2-dichloroethane (DCE).
- Reaction Time: The reaction is allowed to proceed for several hours, and the catalyst may be replenished to ensure complete cyclization.
- 3. Cleavage and Deprotection:
- The stapled peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
- 4. Purification:
- The crude peptide is precipitated in cold diethyl ether and collected by centrifugation.
- Final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.[4][5][6][7]





Click to download full resolution via product page

Figure 2: Stapled Peptide Synthesis Workflow.

### **Cellular Cytotoxicity Assay**

• Cell Seeding: A549 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.



- Compound Treatment: Cells are treated with serial dilutions of 155H1, etoposide, or a combination of both. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
- Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a commercial kit like CellTiter-Glo.
- Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition). Synergy between 155H1 and etoposide can be calculated using the Chou-Talalay method.

#### In Vivo Xenograft Model (Representative Protocol)

- Cell Implantation: Human cancer cells (e.g., NCI-H929 or A427) are implanted subcutaneously into the flank of immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Mice are randomized into treatment and control groups.
- Treatment Administration: The Mcl-1 inhibitor is administered via a suitable route (e.g., intravenous or oral) at a predetermined dose and schedule. The vehicle is administered to the control group.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[1][2][3]

#### Conclusion



The preclinical data for **155H1** and other Mcl-1 inhibitors highlight the therapeutic potential of targeting this critical survival protein in cancer. **155H1**, with its unique covalent mechanism of action, represents a promising lead compound. While in vivo data for **155H1** is not yet publicly available, the significant anti-tumor activity observed with other Mcl-1 inhibitors in preclinical models provides a strong rationale for its further development. The experimental protocols and pathway diagrams provided in this whitepaper offer a foundational resource for researchers and drug development professionals working in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [amlhub.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Stabilized Alpha-Helical Peptides PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- To cite this document: BenchChem. [Preclinical Profile of 155H1: A Covalent Stapled Peptide Inhibitor of Mcl-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586435#preclinical-studies-involving-155h1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com